molecular formula C15H13N3O5 B11959110 P-Anisic(5-nitrosalicylideneamino)hydrazide

P-Anisic(5-nitrosalicylideneamino)hydrazide

Cat. No.: B11959110
M. Wt: 315.28 g/mol
InChI Key: FDYOQGUQCSELOI-CXUHLZMHSA-N
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Description

P-Anisic(5-nitrosalicylideneamino)hydrazide: is a chemical compound with the molecular formula C15H13N3O5 and a molecular weight of 315.288 g/mol . This compound is known for its unique structure, which includes both anisic and nitrosalicylideneamino groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-Anisic(5-nitrosalicylideneamino)hydrazide typically involves the condensation reaction between p-anisic acid hydrazide and 5-nitrosalicylaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: P-Anisic(5-nitrosalicylideneamino)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of P-Anisic(5-nitrosalicylideneamino)hydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • P-Anisic acid hydrazide
  • 5-Nitrosalicylaldehyde
  • P-Anisic acid

Comparison: P-Anisic(5-nitrosalicylideneamino)hydrazide is unique due to its combined structural features of anisic and nitrosalicylideneamino groups. This dual functionality provides it with distinct chemical reactivity and biological activity compared to its individual components .

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H13N3O5/c1-23-13-5-2-10(3-6-13)15(20)17-16-9-11-8-12(18(21)22)4-7-14(11)19/h2-9,19H,1H3,(H,17,20)/b16-9+

InChI Key

FDYOQGUQCSELOI-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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